![molecular formula C11H10INO2 B2397926 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287274-24-0](/img/structure/B2397926.png)

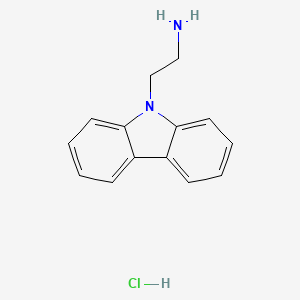

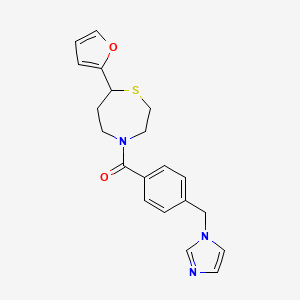

1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

BCP can be synthesized through various methods. One strategy involves co-crystallization of iodo-substituted derivatives with suitable co-crystals. For instance, iodo-substituted BCP derivatives can be co-crystallized with 1,4-diazabicyclo[2.2.2]octane (DABCO) or other appropriate compounds . Additionally, BCP-1,3-dicarboxylic acid can be co-crystallized with triethylamine to yield BCP .

Another synthetic approach involves the interaction of PIDA (phenyliodonium diacetate) with TMSN3 (trimethylsilyl azide) to generate the azido radical. This radical then selectively adds to [1.1.1]propellane, forming a carbon-centered radical intermediate. Subsequent reaction with a heterocycle yields the azide-containing 1,3-disubstituted bicyclo pentane species .

Molecular Structure Analysis

BCP’s molecular structure consists of a bicyclo[1.1.1]pentane scaffold with an iodo group at one position and a 3-nitrophenyl group at another. X-ray analysis reveals various non-covalent interactions within BCP derivatives, including I···I, I···N, N H···O, C H···O, and H C···H C contacts. The preference for halogen bonding (I···I or I···N) depends on electronic nature and the angle between bridgehead substituents .

Chemical Reactions Analysis

BCP derivatives engage in specific and directional interactions. For example, the presence of 3D BCP units prevents π···π stacking between phenyl rings. The BCP skeleton often exhibits rotational averaging, indicating fewer interactions compared to bridgehead functional groups .

properties

IUPAC Name |

1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCLIJBWALPKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)

![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)

![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)